molecular formula C17H15NO5 B4010848 1-(4-Methylphenyl)-1-oxopropan-2-yl 4-nitrobenzoate

1-(4-Methylphenyl)-1-oxopropan-2-yl 4-nitrobenzoate

Cat. No.: B4010848
M. Wt: 313.30 g/mol
InChI Key: NZTXOYIKRLOVPJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-oxopropan-2-yl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-methylphenyl group, a propan-2-yl group, and a 4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 1-(4-methylphenyl)-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-1-oxopropan-2-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.

Major Products Formed

    Oxidation: Formation of 4-nitrobenzoic acid and 1-(4-methylphenyl)-1-oxopropan-2-ol.

    Reduction: Formation of 4-aminobenzoate derivatives.

    Substitution: Formation of 4-nitrobenzoic acid and 1-(4-methylphenyl)-1-oxopropan-2-ol.

Scientific Research Applications

1-(4-Methylphenyl)-1-oxopropan-2-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 4-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-1-oxopropan-2-yl benzoate
  • 1-(4-Methylphenyl)-1-oxopropan-2-yl 4-chlorobenzoate
  • 1-(4-Methylphenyl)-1-oxopropan-2-yl 4-methoxybenzoate

Uniqueness

1-(4-Methylphenyl)-1-oxopropan-2-yl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making the compound useful in various chemical transformations and biological studies.

Properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11-3-5-13(6-4-11)16(19)12(2)23-17(20)14-7-9-15(10-8-14)18(21)22/h3-10,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTXOYIKRLOVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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